(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide typically involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route often begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the cyano and phenoxy groups. The final step involves the formation of the enamide linkage. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis techniques and high-throughput screening to identify the most efficient conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The phenoxy and pyrido[1,2-a]pyrimidine moieties can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide include:
Ethyl acetoacetate: A simpler compound with a similar ester functional group, used in various organic synthesis reactions.
Acetylacetone: Another compound with keto-enol tautomerism, used as a building block in organic synthesis. The uniqueness of this compound lies in its complex structure, which allows for multiple interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H28N4O4 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(3-propan-2-yloxypropyl)prop-2-enamide |
InChI |
InChI=1S/C26H28N4O4/c1-17(2)33-14-8-12-28-24(31)20(16-27)15-21-25(34-22-10-7-9-18(3)19(22)4)29-23-11-5-6-13-30(23)26(21)32/h5-7,9-11,13,15,17H,8,12,14H2,1-4H3,(H,28,31)/b20-15+ |
InChI Key |
UUWDGBMNIGOPEH-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCCCOC(C)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCCCOC(C)C)C |
Origin of Product |
United States |
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